molecular formula C11H17N3O B3014976 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine CAS No. 2200807-18-5

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine

Cat. No. B3014976
CAS RN: 2200807-18-5
M. Wt: 207.277
InChI Key: PSMWADNRSOTYTJ-UHFFFAOYSA-N
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Description

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods. The purpose of

Scientific Research Applications

ASK1 Inhibitors for Inflammation and Pain

Pyrimidine derivatives have been investigated for their potential use as ASK1 inhibitors, which play a crucial role in the treatment of inflammation and pain. Specifically, aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been shown to have broad utility, particularly in treating osteoarthritis and neuropathic pain (P. Norman, 2012).

Dual Cholinesterase and Aβ-Aggregation Inhibitors

Another significant area of research is the development of 2,4-disubstituted pyrimidine derivatives as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds are designed to target multiple pathological pathways in Alzheimer's disease, with specific derivatives showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to inhibit hAChE-induced aggregation of Aβ fibrils (T. Mohamed et al., 2011).

Antitumor Activity

The synthesis and reactions of Biginelli compounds, which are pyrimidine derivatives, have been explored for their antitumor activity. These studies include the development of compounds with potential utility against various cancer cell lines, highlighting the versatility of pyrimidine derivatives in medicinal chemistry and oncology research (C. Kappe & P. Roschger, 1989).

Analgesic Properties

Research on the methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives has uncovered their analgesic properties. This modification has been associated with increased biological activity, especially in derivatives with para-substituted amides, suggesting potential applications as new analgesics (I. Ukrainets et al., 2015).

Insecticidal and Antibacterial Potential

Pyrimidine-linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation have been evaluated for their insecticidal and antibacterial potential. These studies provide insights into the utility of pyrimidine derivatives in developing new agents for pest control and bacterial infections (P. P. Deohate & Kalpana A. Palaspagar, 2020).

properties

IUPAC Name

2-methyl-4-(1-methylpiperidin-4-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-12-6-3-11(13-9)15-10-4-7-14(2)8-5-10/h3,6,10H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMWADNRSOTYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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